molecular formula C8H11N7O2S B11090577 1-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitro-1H-1,2,4-triazole

1-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitro-1H-1,2,4-triazole

Cat. No.: B11090577
M. Wt: 269.29 g/mol
InChI Key: QIWRVHVNXLOACE-UHFFFAOYSA-N
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Description

4-ETHYL-3-(METHYLSULFANYL)-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group, a methylsulfanyl group, and a nitro-substituted triazole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-3-(METHYLSULFANYL)-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions One common method includes the initial formation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitrilesThe nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-3-(METHYLSULFANYL)-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Iron powder, catalytic hydrogenation.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

Scientific Research Applications

4-ETHYL-3-(METHYLSULFANYL)-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ETHYL-3-(METHYLSULFANYL)-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The triazole ring can also bind to metal ions, influencing enzymatic activities and disrupting biological pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2,4-triazole: A simpler triazole derivative with similar structural features but lacking the ethyl and nitro groups.

    4-(Methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one: Another compound with a methylsulfanyl group but different core structure and biological activities.

Uniqueness

4-ETHYL-3-(METHYLSULFANYL)-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the nitro group enhances its potential as an antimicrobial agent, while the triazole ring provides versatility in chemical synthesis and coordination chemistry.

Properties

Molecular Formula

C8H11N7O2S

Molecular Weight

269.29 g/mol

IUPAC Name

4-ethyl-3-methylsulfanyl-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2,4-triazole

InChI

InChI=1S/C8H11N7O2S/c1-3-14-6(10-11-8(14)18-2)4-13-5-9-7(12-13)15(16)17/h5H,3-4H2,1-2H3

InChI Key

QIWRVHVNXLOACE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SC)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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